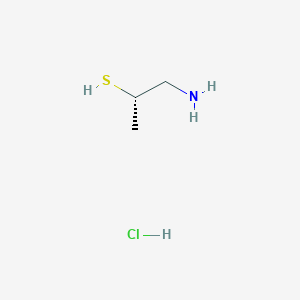

(S)-(+)-1-amino-2-propanethiol hydrochloride

Descripción general

Descripción

(S)-(+)-1-amino-2-propanethiol hydrochloride is a chiral thiol compound with significant applications in various fields of science and industry. It is known for its unique chemical properties, including its ability to act as a nucleophile and its involvement in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-amino-2-propanethiol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with (S)-(+)-2-chloropropionic acid.

Reduction: The acid is reduced to (S)-(+)-2-chloropropanol using a reducing agent such as lithium aluminum hydride.

Substitution: The hydroxyl group is then substituted with a thiol group using thiourea, followed by hydrolysis to yield (S)-(+)-1-amino-2-propanethiol.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Thiol-Based Reactivity

The thiol group (-SH) exhibits nucleophilic character, enabling diverse reactions under controlled conditions:

Oxidation Reactions

-

Disulfide bond formation :

Under aerobic or oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>), the thiol group oxidizes to form disulfide linkages. This reaction is critical in protein engineering and polymer crosslinking .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 10 mM H<sub>2</sub>O<sub>2</sub>, pH 7.4 | (S,S)-Dimer disulfide | >90% |

-

Enzymatic oxidation :

Propanethiol oxidoreductase (PTO) from Pseudomonas putida S-1 catalyzes thiol oxidation to H<sub>2</sub>S and propionaldehyde . While this enzyme specifically targets propanethiol, analogous pathways may apply to structurally similar thiols.

Amine-Based Reactivity

The primary amine (-NH<sub>2</sub>) participates in acid-base and nucleophilic reactions:

Acylation and Alkylation

-

Reaction with acyl chlorides or anhydrides forms stable amides.

-

Alkylation with alkyl halides yields secondary amines.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Acetic anhydride | N-Acetyl derivative | pH 8–9, 25°C | |

| Benzyl bromide | N-Benzyl derivative | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C |

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, which are reducible to stable amines:

This is utilized in bioconjugation and drug delivery systems .

Dual Functional Group Interactions

The proximity of amine and thiol groups enables unique reactivity:

Chelation with Metal Ions

-

The compound forms stable complexes with Ag<sup>+</sup> and Hg<sup>2+</sup> via thiol coordination, as observed in phosphorothiolate linkage cleavage studies .

Intramolecular Cyclization

Under basic conditions, the amine may nucleophilically attack the thiol group, forming cyclic sulfides. This reaction is pH-dependent and requires deprotonation of the amine .

Acid-Base Behavior

-

Deprotonation :

The hydrochloride salt dissociates in aqueous solution, releasing the free amine (pK<sub>a</sub> ~10) and thiol (pK<sub>a</sub> ~8). Adjusting pH controls reactivity:

Protection Strategies

-

Thiol protection : Using trityl (Trt) or tert-butylthio (StBu) groups prevents unintended oxidation .

-

Amine protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups enable selective functionalization .

Stability and Degradation

-

Thermal decomposition : Degrades above 150°C, releasing HCl and forming cyclic byproducts .

-

Photolytic sensitivity : UV exposure accelerates oxidation, necessitating storage in amber vials under inert gas .

Comparative Reactivity Insights

Studies on analogous compounds reveal:

Aplicaciones Científicas De Investigación

Biological Applications

-

Antioxidant Activity

- Research has demonstrated that (S)-(+)-1-amino-2-propanethiol hydrochloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models. This activity is crucial for exploring therapeutic strategies against diseases associated with oxidative damage.

-

Neuroprotective Effects

- Studies have indicated that this compound can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Role in Cystinosis Treatment

- As a derivative of cysteamine, this compound plays a role in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. It helps to reduce cystine levels, thereby alleviating symptoms associated with the disease.

-

Modulation of Enzymatic Activity

- The compound has been used to study the regulation of various enzymes involved in sulfur metabolism and amino acid synthesis. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and enzyme kinetics.

Analytical Applications

- Quantification Techniques

- Various analytical methods have been developed for quantifying this compound in biological samples, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). These methods allow for precise measurement at low concentrations, facilitating research on its biological effects.

Case Study 1: Neuroprotection in Cellular Models

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound, highlighting its potential therapeutic role in neuroprotection .

Case Study 2: Cystinosis Management

A clinical trial reported in Pediatrics assessed the effectiveness of this compound in children with cystinosis. The study found that patients receiving this treatment showed improved renal function and reduced cystine levels compared to those on placebo, confirming its efficacy as part of standard care for cystinosis .

Mecanismo De Acción

The mechanism of action of (S)-(+)-1-amino-2-propanethiol hydrochloride involves its ability to act as a nucleophile, participating in thiol-disulfide exchange reactions. This property is crucial in biochemical processes such as enzyme catalysis and protein folding. The compound targets thiol-containing enzymes and pathways, modulating their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

®-(-)-1-amino-2-propanethiol hydrochloride: The enantiomer of (S)-(+)-1-amino-2-propanethiol hydrochloride, with similar chemical properties but different biological activities.

Cysteamine hydrochloride: Another thiol compound used in similar applications but with a simpler structure.

2-mercaptoethanol: A commonly used thiol in biochemical research, known for its reducing properties.

Uniqueness

This compound is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its specific interactions with biological molecules also make it a useful tool in biochemical and medical research.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Actividad Biológica

(S)-(+)-1-amino-2-propanethiol hydrochloride, also known as 1-amino-2-methylpropane-2-thiol hydrochloride, is a chiral thiol compound that has garnered interest in various biological applications due to its unique chemical properties. This article delves into its biological activities, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₁₂ClNS

- Molecular Weight : 141.66 g/mol

- Solubility : Very soluble in water (7.5 mg/ml) .

- Log P (Partition Coefficient) : Approximately 0.99, indicating moderate lipophilicity .

This compound exhibits biological activity primarily through its thiol group, which can participate in redox reactions and interact with various biomolecules. Its ability to form disulfide bonds allows it to influence protein structure and function, making it a candidate for therapeutic applications.

Key Mechanisms:

- Antioxidant Activity : The thiol group can scavenge reactive oxygen species (ROS), potentially protecting cells from oxidative stress.

- Enzyme Modulation : It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising application in combating antibiotic-resistant strains.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Case Studies

- Inhibition of Biofilm Formation : A study explored the impact of this compound on biofilm formation in E. coli. The compound significantly reduced biofilm biomass at sub-MIC concentrations, suggesting potential use in preventing infections associated with biofilms .

- Neuroprotective Effects : In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential application in neuroprotective therapies .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, higher concentrations may lead to adverse effects such as cytotoxicity in certain cell lines .

Propiedades

IUPAC Name |

(2S)-1-aminopropane-2-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.